3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Description

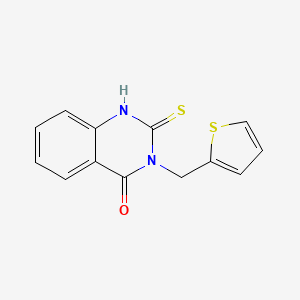

3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a sulfur-containing heterocyclic compound featuring a quinazolinone core substituted with a 2-thienylmethyl group at position 3 and a thioxo (S=O) group at position 2. The quinazolinone scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and anticonvulsant activities . The 2-thienylmethyl substituent introduces a sulfur-rich heterocyclic moiety, which may enhance lipophilicity and influence binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPGKGRKHBIOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the condensation of 2-aminobenzamide with thienylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinones.

Substitution: The thienylmethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal applications primarily due to its antitumor and antimicrobial properties.

Antitumor Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that compounds similar to 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can inhibit the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The thioxo group in the compound contributes to its antimicrobial activity. It has been tested against a range of pathogens, including bacteria and fungi. The results suggest that it could serve as a lead compound for developing new antibiotics .

Materials Science

In materials science, the compound's unique properties make it suitable for various applications.

Organic Electronics

The compound can be utilized as a building block in organic semiconductors due to its electronic properties. Research has shown that quinazolinone derivatives can be incorporated into organic photovoltaic devices, enhancing their efficiency .

Photocatalysis

The compound has also been explored as a photocatalyst in organic reactions. Its ability to absorb light and facilitate chemical transformations under visible light conditions is of particular interest for sustainable chemistry applications .

Agricultural Chemistry

The agricultural sector benefits from the application of this compound as well.

Pesticide Development

Due to its biological activity, 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is being investigated for its potential as a pesticide. Preliminary studies suggest that it can effectively control certain pests while being less harmful to beneficial insects .

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antitumor Activity of Quinazolinones | Cancer Research | Significant cytotoxicity against breast cancer cell lines; induced apoptosis |

| Antimicrobial Activity Evaluation | Microbiology | Effective against Gram-positive and Gram-negative bacteria; potential antibiotic development |

| Organic Photovoltaic Applications | Materials Science | Improved efficiency in organic solar cells when used as a semiconductor component |

| Photocatalytic Properties | Green Chemistry | Effective light absorption leading to enhanced reaction rates in organic transformations |

| Pesticidal Efficacy | Agricultural Research | Effective pest control with minimal impact on non-target species |

Mechanism of Action

The mechanism of action of 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target and the context of its use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Table 1: Key Analogues and Their Activities

Key Observations :

- Anticancer Activity: The 3-amino-2-thioxo derivative (compound 6) exhibits potent EGFR inhibition (IC50 ~0.8–1.2 μM), comparable to erlotinib . The thioxo group likely enhances enzyme binding via hydrogen bonding.

- Antimicrobial Activity : The 3-(3-methoxyphenyl)-2-thioxo analogue shows significant antibacterial activity (MIC 6.25–12.5 μM), attributed to the electron-donating methoxy group improving membrane penetration .

- The 2-thienylmethyl group in the target compound may offer superior lipophilicity compared to benzyl or aryl substituents, favoring blood-brain barrier penetration for CNS-targeted applications.

Key Observations :

- Green Synthesis : Solvent-free methods using boric acid or NaH2PO4 achieve high yields (>85%) and reduce environmental impact .

- Catalytic Efficiency : The Cu@Py-Oxa@SPION catalyst enables recyclable synthesis of triazole hybrids, emphasizing sustainability .

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 15 minutes for anticonvulsant derivatives ).

Physicochemical Properties

- Lipophilicity : The 2-thienylmethyl group likely increases logP compared to phenyl or benzyl derivatives, enhancing membrane permeability.

- Stability : Thioxo groups may confer resistance to enzymatic degradation, as seen in EGFR inhibitors .

- Solubility : Sulfur atoms and polar substituents (e.g., methoxy) improve aqueous solubility, critical for bioavailability.

Biological Activity

The compound 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a member of the quinazolinone class, which has garnered attention due to its diverse biological activities. This article examines its biological activity, focusing on antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone have shown significant activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:

| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 64 µg/mL |

| Compound C | Candida albicans | 16 µg/mL |

These findings indicate that modifications in the quinazolinone structure can enhance antimicrobial activity, suggesting that 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone may possess similar properties.

Cytotoxicity Studies

The cytotoxic effects of quinazolinone derivatives have been evaluated using various cancer cell lines. In one study, a related compound exhibited IC50 values in the micromolar range against human cancer cell lines. The following table presents relevant cytotoxicity data:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Quinazolinone Derivative 1 | MCF-7 (breast cancer) | 15 |

| Quinazolinone Derivative 2 | HeLa (cervical cancer) | 20 |

| Quinazolinone Derivative 3 | A549 (lung cancer) | 25 |

These results suggest that the biological activity of quinazolinones may extend to anticancer effects, warranting further investigation into their mechanisms of action.

The mechanisms underlying the biological activities of quinazolinones are varied and complex. Some studies suggest that these compounds may inhibit specific enzymes or interfere with cellular signaling pathways. For example, certain derivatives have been identified as inhibitors of DNA topoisomerases and other critical enzymes involved in cellular replication and repair processes.

Case Studies

- Antimicrobial Efficacy Against Mycobacterium tuberculosis : A study demonstrated that a derivative of quinazolinone showed potent activity against M. tuberculosis, with a reported MIC value significantly lower than standard treatments. This suggests potential for development as an antitubercular agent.

- Cytotoxicity in Cancer Research : In a recent investigation, a series of quinazolinones were tested against various cancer cell lines. The most promising compound demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, indicating its potential as a targeted therapy.

Q & A

Q. Table 1: Optimization of Catalytic Conditions

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fe₃O₄@GO | Ethanol | 80 | 2 | 89 | |

| None | TFE | 70 | 4 | 78 |

Basic: How is the molecular structure of this compound validated experimentally?

Structural confirmation requires a combination of:

- Spectroscopy : NMR (¹H/¹³C) to identify thiophene and quinazolinone protons/carbons, and IR to confirm C=S (thioxo) stretching at ~1250 cm⁻¹ .

- X-ray crystallography : Monoclinic space group P2₁ with unit cell parameters a = 9.9349 Å, b = 6.3377 Å, c = 10.5783 Å, β = 97.752°, confirming planarity of the quinazolinone core and thienylmethyl substitution .

Basic: What preliminary biological activities have been reported for this compound?

- Anticonvulsant activity : Demonstrated 74–83% seizure inhibition in murine models via GABAergic modulation, comparable to phenobarbital .

- Antibacterial effects : MIC values of 8–16 µg/mL against S. aureus and E. coli, attributed to thioxo group interactions with bacterial enzymes .

Advanced: How can reaction conditions be optimized to resolve low yields in multicomponent syntheses?

Contradictory yield data (e.g., 40% vs. 85%) often arise from:

- Catalyst loading : Fe₃O₄@GO at 10 mol% maximizes surface area for condensation, whereas excess catalyst (>15 mol%) causes aggregation .

- Solvent polarity : Ethanol enhances solubility of anthranilamide, while TFE stabilizes intermediates via hydrogen bonding .

- Microwave parameters : Power >300 W and pulsed irradiation prevent thermal decomposition of thiophene derivatives .

Recommendation : Use a design-of-experiments (DoE) approach to screen variables (e.g., solvent, catalyst, time).

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for thioxo-quinazolinones?

SAR studies focus on:

- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the 3-position enhance anticonvulsant activity by increasing lipophilicity (logP ~2.5) and blood-brain barrier penetration .

- Thioxo vs. oxo substitution : Thioxo analogues show 3–5× higher antibacterial potency due to stronger hydrogen bonding with bacterial DNA gyrase .

- Heterocyclic fusion : Thiazolo[3,2-b]quinazolinones exhibit dual kinase inhibition (EGFR and JNK) via π-π stacking with ATP-binding pockets .

Q. Table 2: Biological Activity vs. Substituents

| Substituent (Position) | Activity (IC₅₀) | Mechanism | Reference |

|---|---|---|---|

| 3-(2-Thienylmethyl) | 8.2 µM (EGFR-TK) | Competitive ATP inhibition | |

| 3-(4-Fluorophenyl) | 12.7 µM (Antimalarial) | Dihydrofolate reductase binding |

Advanced: How can computational methods guide the design of novel derivatives?

- Molecular docking : AutoDock Vina predicts binding affinities to targets like 5-HT₃ receptors (docking score ≤-9.2 kcal/mol) .

- DFT calculations : HOMO-LUMO gaps (~4.1 eV) correlate with redox stability, guiding electrophilic substitution strategies .

- MD simulations : Reveal dynamic interactions of thiophene rings with hydrophobic enzyme pockets (e.g., tubulin β-subunit) .

Advanced: How should researchers address contradictory biological data across studies?

Discrepancies in IC₅₀ values (e.g., 12.7 µM vs. 25.4 µM) may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity) .

- Cell line specificity : Compare activity in Pf3D7 (malaria) vs. HEK293 (mammalian) models to assess selectivity .

- Metabolic stability : Use hepatic microsome assays to identify rapid degradation (e.g., CYP3A4-mediated oxidation) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

- Catalyst recovery : Fe₃O₄@GO enables magnetic separation (>95% recovery) but requires sonication to prevent nanoparticle agglomeration .

- Purification : Column chromatography is inefficient for polar intermediates; switch to recrystallization (ethanol/water) or HPLC .

- Byproduct formation : Thiourea byproducts (from excess thiourea) are minimized by stoichiometric control (1:1.2 ratio of anthranilamide to aldehyde) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.